molecular formula C7H9N3O2 B3310068 Methyl 4-(aminomethyl)pyrimidine-2-carboxylate CAS No. 944902-00-5

Methyl 4-(aminomethyl)pyrimidine-2-carboxylate

Cat. No.: B3310068
CAS No.: 944902-00-5
M. Wt: 167.17 g/mol
InChI Key: YPGTXNSRBWZWGI-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)pyrimidine-2-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 4-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)pyrimidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Esterification: The carboxylic acid group at the 2-position is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(aminomethyl)pyrimidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Materials Science: It is utilized in the development of novel materials with specific electronic and optical properties.

    Industry: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminopyridine-4-carboxylate
  • Methyl 4-aminopyridine-2-carboxylate
  • Methyl 2-aminopyrimidine-4-carboxylate

Uniqueness

Methyl 4-(aminomethyl)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a methyl ester group on the pyrimidine ring allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

methyl 4-(aminomethyl)pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGTXNSRBWZWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245675
Record name Methyl 4-(aminomethyl)-2-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-00-5
Record name Methyl 4-(aminomethyl)-2-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944902-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(aminomethyl)-2-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(aminomethyl)pyrimidine-2-carboxylate
Reactant of Route 2
Methyl 4-(aminomethyl)pyrimidine-2-carboxylate
Reactant of Route 3
Methyl 4-(aminomethyl)pyrimidine-2-carboxylate
Reactant of Route 4
Methyl 4-(aminomethyl)pyrimidine-2-carboxylate
Reactant of Route 5
Methyl 4-(aminomethyl)pyrimidine-2-carboxylate
Reactant of Route 6
Methyl 4-(aminomethyl)pyrimidine-2-carboxylate

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